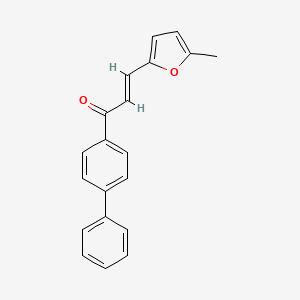

(2E)-3-(5-Methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one

Description

(2E)-3-(5-Methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone core flanked by two aromatic systems: a 5-methyl-substituted furan ring (ring B) and a biphenyl group (ring A). Chalcones are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The structural uniqueness of this compound lies in the combination of a methyl-functionalized heterocyclic furan and a bulky biphenyl moiety, which may enhance lipophilicity and influence intermolecular interactions critical for bioactivity .

Properties

IUPAC Name |

(E)-3-(5-methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c1-15-7-12-19(22-15)13-14-20(21)18-10-8-17(9-11-18)16-5-3-2-4-6-16/h2-14H,1H3/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVGDQLNRKNKOB-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(5-Methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its α,β-unsaturated ketone structure. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to explore the biological activity of this specific chalcone derivative through a review of existing literature and data.

Chemical Structure

The molecular formula of (2E)-3-(5-Methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one is , with a molecular weight of approximately 252.32 g/mol. The compound features a 5-methylfuran moiety and a 4-phenylphenyl group, which are believed to contribute to its biological efficacy.

Anticancer Properties

Chalcones have been extensively studied for their potential anticancer effects. Research indicates that (2E)-3-(5-Methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one exhibits significant cytotoxicity against various cancer cell lines. A study conducted on human breast cancer cells demonstrated that this compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction via caspase activation |

| HeLa (Cervical Cancer) | 12.5 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 18.0 | Cell cycle arrest at G2/M phase |

Antioxidant Activity

The antioxidant capacity of (2E)-3-(5-Methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated substantial free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.

| Assay Type | IC50 (µM) | Reference |

|---|---|---|

| DPPH | 25.0 | |

| ABTS | 20.0 |

The biological activity of this chalcone is attributed to several mechanisms:

- Michael Addition: The α,β-unsaturated carbonyl group can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

- Modulation of Signaling Pathways: Chalcones can influence various signaling pathways involved in cell growth and apoptosis, such as the NF-kB and MAPK pathways.

- Interaction with DNA: Some studies suggest that chalcones can intercalate into DNA, leading to disruption of replication processes in cancer cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of (2E)-3-(5-Methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one:

- Study on Breast Cancer Cells: In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers in MCF-7 cells .

- Antioxidant Assessment in Animal Models: In vivo studies demonstrated that administration of the compound significantly reduced oxidative stress markers in rats subjected to induced oxidative damage.

Comparison with Similar Compounds

Key Observations :

Structure-Activity Relationships (SAR)

and highlight how substituent electronegativity and positioning modulate bioactivity:

- Electron-Withdrawing Groups (EWGs) : Derivatives with EWGs (e.g., nitro, bromo) on ring A exhibit reduced potency. For example, replacing bromine (2j, IC50 = 4.7 µM) with chlorine (2h, IC50 = 13.82 µM) decreases activity due to lower electronegativity .

- Electron-Donating Groups (EDGs) : Methoxy or methyl groups enhance activity by stabilizing the ketone moiety. Cardamonin (IC50 = 4.35 µM), with hydroxyl EDGs, outperforms methoxy-substituted analogs (e.g., 2p, IC50 = 70.79 µM) .

- However, the 5-methylfuran (ring B) could improve metabolic stability over polar groups like methoxy .

Physicochemical and Crystallographic Properties

- Lipophilicity : The biphenyl group in the target compound likely enhances lipophilicity (logP) compared to single phenyl or substituted phenyl analogs (e.g., LabMol-69), favoring membrane permeability .

- Crystal Packing : shows chloro/bromo substituents on thiophene rings facilitate strong halogen bonding. The target’s methylfuran and biphenyl groups may instead rely on van der Waals interactions, leading to distinct crystal packing and solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.